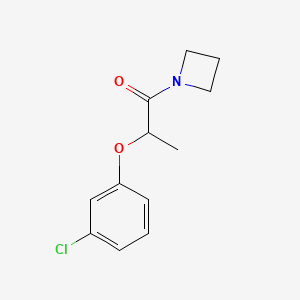
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide, also known as EFLEA, is a synthetic compound that belongs to the class of oxolane carboxamides. This compound has gained significant attention in scientific research due to its potential pharmacological properties. EFLEA has been reported to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes such as cell proliferation and differentiation. Inhibition of HDAC activity by N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may lead to changes in gene expression and subsequent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the migration and invasion of cancer cells. In animal models of inflammation and pain, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in preclinical studies. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has a low toxicity profile and has been well-tolerated in animal studies. However, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has shown promising results in preclinical studies and may have potential as a therapeutic agent for various diseases. Future research directions for N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may include further studies of its antitumor and anti-inflammatory effects in animal models and clinical trials. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research may also be needed to fully understand the mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide and to optimize its pharmacological properties.
Méthodes De Synthèse
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-ethyl-4-fluoroaniline oxalate. The oxalate is then reacted with sodium hydride to form the corresponding oxalate anion. The anion is then reacted with ethyl bromide to form the final product, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential pharmacological properties in various scientific research applications. The compound has been shown to exhibit antitumor effects in vitro and in vivo models of cancer. N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYNGDOCRTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)